molecular formula C11H12N2O3 B171815 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid CAS No. 18749-30-9

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid

Cat. No.: B171815
CAS No.: 18749-30-9
M. Wt: 220.22 g/mol
InChI Key: NXANGIZFHQQBCC-UHFFFAOYSA-N
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Description

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an indole ring, which is a significant structural motif in many biologically active molecules. The compound is known for its role in various biological processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid typically involves the hydroxylation of tryptophan. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the indole ring to more saturated structures, although these are less common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with various receptors and enzymes in the body. It can act as a neurotransmitter or modulator, influencing pathways involved in mood regulation, sleep, and cognitive functions. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its affinity for specific molecular targets .

Comparison with Similar Compounds

    Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin.

    5-hydroxytryptophan: Another hydroxylated derivative of tryptophan, used as a dietary supplement for mood enhancement.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness: 2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic benefits. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and clinical settings .

Properties

IUPAC Name

2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXANGIZFHQQBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432537
Record name 6-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18749-30-9
Record name 6-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid
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2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic Acid
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Q & A

Q1: What is the primary focus of the research paper "Resolution of the Optical Isomers of DL-Tryptophan, 5-Hydroxy-DL-tryptophan and 6-Hydroxy-DL-tryptophan by Paper and Thin-layer Chromatography"?

A1: The research paper focuses on developing and comparing methods to separate the optical isomers (enantiomers) of DL-Tryptophan, 5-Hydroxy-DL-tryptophan, and 6-Hydroxy-DL-tryptophan using paper and thin-layer chromatography []. The study aimed to find efficient ways to isolate the pure enantiomers of these compounds, which is crucial for various applications, including studying their individual biological activities.

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